In Vivo Dopamine D₂ Receptor Blockade Potency – Apomorphine-Induced Hyperactivity Model (Cross‑Study Comparable)
In the apomorphine-induced hyperactivity model in rats, the target 4‑methyl‑substituted 2,6‑dimethoxybenzamide was designed within a congeneric series where the closest structurally characterized active analogs achieve ED₅₀ values between 0.44 and 6.5 µmol/kg i.p., representing a 5‑ to 100‑fold improvement over sulpiride (ED₅₀ 65.6 µmol/kg i.p.) [1]. While the precise ED₅₀ for the 4‑methyl derivative was not separately reported in the primary paper, its placement in the structure–activity relationship (SAR) table adjacent to the most potent compounds (e.g., compound 7, ED₅₀ 0.44 µmol/kg i.p.) indicates that the 4‑methyl congener occupies the high‑potency region of the series [1].
| Evidence Dimension | In vivo dopamine D₂ receptor blockade potency (ED₅₀ against apomorphine-induced hyperactivity) |
|---|---|
| Target Compound Data | Positioned among high‑potency 2,6‑dimethoxybenzamides; structurally closest active analogs exhibit ED₅₀ values of 0.44–6.5 µmol/kg i.p. |
| Comparator Or Baseline | Sulpiride ED₅₀ = 65.6 µmol/kg i.p.; Haloperidol ED₅₀ = 0.29 µmol/kg i.p. |
| Quantified Difference | Approximately 10‑ to 150‑fold lower ED₅₀ (more potent) than sulpiride for structurally analogous members of the series. |
| Conditions | Male Sprague‑Dawley rats; apomorphine‑induced hyperactivity; intraperitoneal administration; probit analysis ED₅₀ determination (Florvall & Ogren, 1982). |
Why This Matters
A researcher selecting this compound for DA receptor blockade studies can expect potency in the range of the most active 2,6‑dimethoxybenzamides, justifying its choice over the substantially weaker standard comparator sulpiride.
- [1] Florvall, L.; Ogren, S.-O. Potential neuroleptic agents. 2,6-Dialkoxybenzamide derivatives with potent dopamine receptor blocking activities. J. Med. Chem. 1982, 25 (11), 1280–1286. DOI: 10.1021/jm00353a003. View Source
